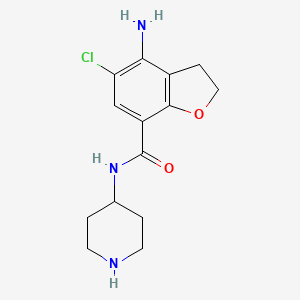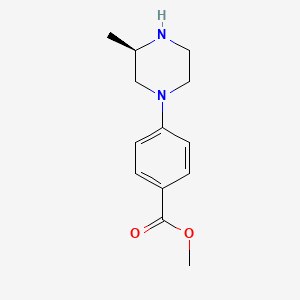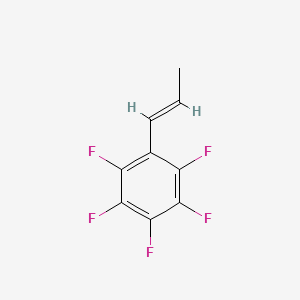
1-(Pentafluorophenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluorophenol is the organofluorine compound with the formula C6F5OH . It is a white odorless solid that melts just above room temperature . With a pKa of 5.5, it is one of the most acidic phenols . It is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis .
Synthesis Analysis
Pentafluorophenol-functional single-chain polymer nanoparticles (SCNPs) were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . A silica-based stationary phase bonding perfluoroctyl (FC8) was synthesized and characterized through elemental analysis and solid-state 13C cross-polarization/magic-angle-spinning nuclear magnetic resonance .
Chemical Reactions Analysis
Pentafluorophenol can be used as a reactant to synthesize pentafluorophenyl esters . Tris(pentafluorophenyl)borane is a unique Lewis acid that catalyzes the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct .
Physical And Chemical Properties Analysis
Pentafluorophenol is a solidified mass or fragments in appearance . It has a melting point range of 34 -36 °C and an initial boiling point of 143 °C .
Aplicaciones Científicas De Investigación
Synthesis of Pyrrole Derivatives
1-Pentafluorophenyl-1H-pyrrole and some of its electrophilic substitution reactions, such as formylation and acetylations, have been studied . The 2-substituted products formed in these reactions are selectively and in high yield converted into 3-substituted products by treatment with trifluoromethanesulfonic acid .
Development of Conducting Materials
Pyrrole itself and substituted pyrroles are important starting materials for the synthesis of naturally-occurring porphynoid compounds and other porphyrins, potential chemotherapeutic agents, and conducting polymers . Polypyrrole films are currently being explored in applications such as biosensors, addressable gene-ships, and interactive conduits for neuronal tissue engineering .
Design of Molecules with High Probability of Packing
The pentafluorophenyl group is known for face-to-face stacking interactions between phenyl and pentafluorophenyl group as common non-covalent interactions. With this supramolecular synthon, it should be possible to design molecules that have a high probability of packing in the desired crystalline arrangement .
Creation of Single-Chain Polymer Nanoparticles (SCNPs)
Pentafluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines resulted in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides .
Protein Mimicry
This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .
Synthesis of Fluorinated Porphyrins and Corroles
Fluorination of these aromatic, tetrapyrrole ligands, such as 1-(Pentafluorophenyl)-1-propene, can lead to an increase in oxidative stability and a decrease in ring nitrogen basicity that is reflected in more Lewis-acidic, electron-deficient chelated metal ions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOLTCZMIFYMK-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pentafluorophenyl)-1-propene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

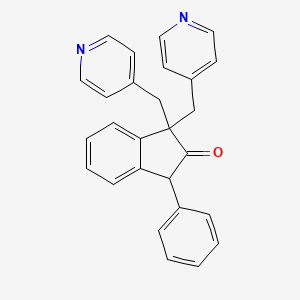
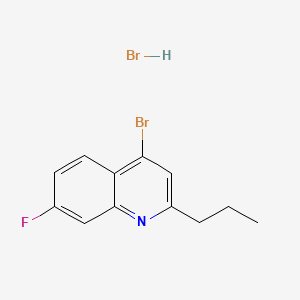
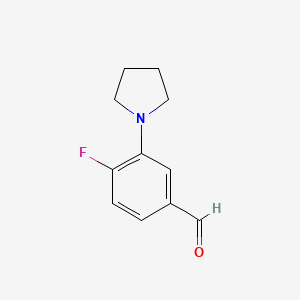
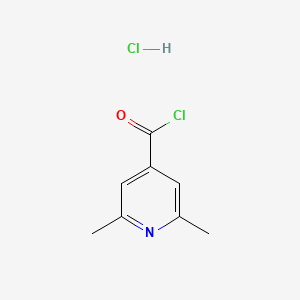
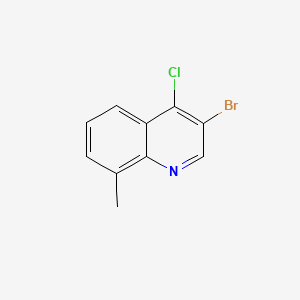
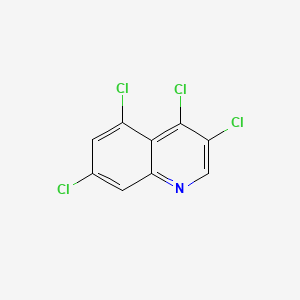

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)
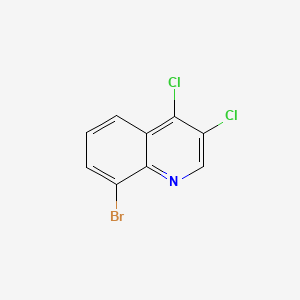
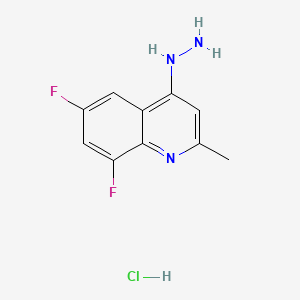
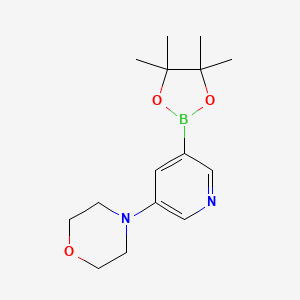
![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)
